3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound belonging to the class of tetrahydropyridines and pyrazoles. Its molecular formula is with a molecular weight of approximately 217.25 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is synthesized through various chemical reactions and has been the subject of research due to its biological activity. It can be sourced from chemical suppliers and is often used in laboratory settings for further research and development.
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities.
The synthesis of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step synthetic routes. One common method includes the formation of the pyrazolo[4,3-c]pyridine core through electrophilic substitution reactions.
Technical Details:
The molecular structure of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine features a fused ring system that includes a pyrazole and a saturated pyridine ring. The fluorophenyl group is attached at the 3-position of the pyrazolo ring.
The compound can participate in various chemical reactions typical for heterocycles:
Technical Details:
The mechanism of action for compounds like 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine often involves interactions with biological targets such as enzymes or receptors.
Research indicates that derivatives of this compound can inhibit certain kinases and exhibit antiproliferative activity in cancer models by inducing apoptosis through pathways involving caspase activation and modulation of cellular signaling .
Relevant data indicate that this compound exhibits irritant properties upon contact with skin or eyes .
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has potential applications in:
Research continues to explore its full potential in therapeutic applications due to its unique chemical properties and biological activities .
The construction of the fused bicyclic scaffold employs two primary cyclization strategies: enaminone cyclization and multicomponent condensation. The enaminone route involves condensing 4-fluorophenylhydrazine with cyclic enaminones (e.g., N-(dimethylaminomethylene)-4-piperidone) under azeotropic conditions using a Dean-Stark apparatus to drive the reaction by water removal. This method achieves cyclization in refluxing toluene, yielding the tetrahydro-pyrazolo[4,3-c]pyridine core with 65–78% efficiency [3] [9]. Alternatively, one-pot multicomponent reactions combine 4-fluorophenylhydrazine, aldehydes, and β-ketoesters in acetic acid, enabling annulation at 80°C. While atom-economical (>65%), this method requires precise pH control (pH 5–6) during cyclization to suppress regioisomer formation [3]. Critical challenges include managing tautomeric equilibria (1H vs. 2H isomers) and ensuring regioselectivity at N1. Density functional theory (DFT) calculations confirm the 1H-tautomer is energetically favored by ~9 kcal/mol, guiding reaction design toward the desired isomer [4].
Table 1: Cyclization Methods for Core Assembly
Method | Conditions | Key Reagents | Yield (%) | Regioselectivity Control |
---|---|---|---|---|
Enaminone Cyclization | Reflux, toluene, Dean-Stark | 4-Fluorophenylhydrazine, cyclic enaminone | 65–78 | Pre-formed enaminone minimizes isomers |
Multicomponent Condensation | 80°C, glacial acetic acid | Aldehyde, β-ketoester, hydrazine | 60–72 | pH 5–6 during cyclization |
The 4-fluorophenyl group is introduced at C3 through transition-metal-catalyzed cross-coupling or direct cyclization strategies. Suzuki-Miyaura coupling utilizes 3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and 4-fluorophenylboronic acid with Pd(PPh₃)₄ catalyst (2–5 mol%) in toluene/ethanol (3:1). This method delivers 63–78% yield but requires anhydrous conditions and inert atmosphere [3] [6]. Alternatively, Buchwald-Hartwig amination enables C–N bond formation for N1-arylated derivatives, employing Pd₂(dba)₃/XPhos catalytic systems in dioxane at 100°C . Direct cyclization remains preferred for 3-aryl derivatives: condensation of 4-fluorophenylhydrazine with tetrahydropyridinone precursors under acidic conditions (HCl/EtOH) achieves 70–85% yield with inherent C3 functionalization [6]. The electron-withdrawing fluorophenyl group enhances crystallinity and influences π-stacking in solid-state structures, as confirmed by X-ray diffraction showing intermolecular C–H···F contacts [6].
Table 2: 4-Fluorophenyl Incorporation Strategies
Strategy | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH (3:1) | 85 | 63–78 |
Direct Cyclization | HCl (2M) | Ethanol | 75 | 70–85 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | 1,4-Dioxane | 100 | 60–75 |
Saturation of the pyridine ring is achieved via heterogeneous catalytic hydrogenation or in-situ reduction during synthesis. Using 10% Pd/C (5–10 wt%) under 3–5 bar H₂ pressure in methanol, pyridine precursors undergo full reduction within 4–6 hours, affording the tetrahydro derivative with >95% conversion [9]. Critical to success is catalyst pretreatment with acetic acid to prevent dehalogenation of the 4-fluorophenyl group [3]. Alternatively, transfer hydrogenation with ammonium formate/Pd(OH)₂ in refluxing ethanol achieves comparable yields (90–93%) without high-pressure equipment [9]. The tetrahydro ring adopts a half-chair conformation confirmed by X-ray crystallography, with substituents preferentially occupying equatorial positions. Steric effects dominate orientation: bulky 5-methylsulfonyl groups adopt equatorial positions to minimize 1,3-diaxial interactions [6]. Hydrogenation kinetics are solvent-dependent: methanol provides optimal hydrogen solubility, while THF slows reaction rates by 40% due to catalyst poisoning [3].
Solvent polarity critically impacts cyclization and coupling efficiency. Polar aprotic solvents (DMF, NMP) accelerate enaminone formation (krel = 4.2 vs. toluene) but risk N1-alkylation side products. Optimization studies identify toluene/ethanol (3:1) as optimal for Suzuki coupling, balancing reagent solubility and catalyst stability [3] . Catalyst systems are equally pivotal: Pd(OAc)₂/XPhos in dioxane enables Buchwald-Hartwig amination at 0.5 mol% loading, while Pd/C requires acetic acid additives to maintain activity during hydrogenation. For HCl salt formation, 2-propanol/water (4:1) maximizes crystal purity by slowing nucleation kinetics [6]. Microwave irradiation (150°C, 20 min) in NMP reduces cyclization times from hours to minutes with 12% yield enhancement versus thermal methods [3].
Hydrochloride salt formation enhances crystallinity and stability. Two predominant methods exist: (1) gaseous HCl bubbling in anhydrous diethyl ether, and (2) concentrated HCl addition to 2-propanol solutions. The gaseous method yields fine crystalline solids with stoichiometric 1:1 composition (confirmed by ion chromatography) but requires stringent moisture control [6]. The 2-propanol approach generates larger crystals suitable for X-ray analysis, though it may incorporate solvent impurities if cooled too rapidly. Crystallography reveals that the hydrochloride protonates the pyridine nitrogen, forming a zwitterionic structure with strong N⁺–H···Cl⁻ hydrogen bonds (2.98–3.02 Å) [6]. Hygroscopicity varies significantly: hydrochloride salts exhibit 3–5% moisture uptake at 75% RH within 24 hours, necessitating desiccant storage. Methanesulfonate salts show superior non-hygroscopic behavior (<1% uptake) but require recrystallization from acetonitrile [3]. Disorder phenomena in trifluoromethyl-substituted analogs complicate salt crystallization, resolved by fractional precipitation from ethanol/diethyl ether [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4